N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-ethoxyphenyl)acetamide

Lipophilicity Physicochemical property Drug-likeness

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-ethoxyphenyl)acetamide (CAS 920440-12-6) is a synthetic small molecule (molecular formula C₁₈H₂₅N₅O₂, molecular weight 343.43 g/mol) belonging to the class of 1,5-disubstituted tetrazole acetamide derivatives. Its structure features a 1-cyclohexyl-1H-tetrazol-5-yl core linked via a methylene bridge to a 2-(4-ethoxyphenyl)acetamide moiety.

Molecular Formula C18H25N5O2
Molecular Weight 343.431
CAS No. 920440-12-6
Cat. No. B2391191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-ethoxyphenyl)acetamide
CAS920440-12-6
Molecular FormulaC18H25N5O2
Molecular Weight343.431
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CC(=O)NCC2=NN=NN2C3CCCCC3
InChIInChI=1S/C18H25N5O2/c1-2-25-16-10-8-14(9-11-16)12-18(24)19-13-17-20-21-22-23(17)15-6-4-3-5-7-15/h8-11,15H,2-7,12-13H2,1H3,(H,19,24)
InChIKeyXJZMYFPIUQPURN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-ethoxyphenyl)acetamide (CAS 920440-12-6) – Structural Identity, Scientific Classification, and Procurement Baseline


N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-ethoxyphenyl)acetamide (CAS 920440-12-6) is a synthetic small molecule (molecular formula C₁₈H₂₅N₅O₂, molecular weight 343.43 g/mol) belonging to the class of 1,5-disubstituted tetrazole acetamide derivatives [1]. Its structure features a 1-cyclohexyl-1H-tetrazol-5-yl core linked via a methylene bridge to a 2-(4-ethoxyphenyl)acetamide moiety. The compound is commercially available from multiple chemical suppliers, typically at ≥95% purity, and is marketed exclusively for laboratory research use . Notably, several vendor databases conflate this compound with silmitasertib (CX-4945, CAS 1009820-21-6), a structurally distinct naphthyridine-based CK2 inhibitor; this misassignment should be carefully verified during procurement [2].

Why Tetrazole Acetamide Analogs Cannot Substitute for CAS 920440-12-6 in Structure–Activity-Dependent Applications


Within the 1-cyclohexyl-1H-tetrazol-5-yl acetamide chemotype, small structural modifications—such as replacing the 4-ethoxyphenyl group with unsubstituted phenyl, 4-chlorophenyl, or m-tolyl—profoundly alter computed physicochemical properties including lipophilicity (clogP), hydrogen-bonding capacity, and electronic distribution . Published structure–activity relationship (SAR) data on related tetrazole amide series (e.g., ACAT inhibitors) demonstrate that electron-donating substituents on the phenyl ring can shift in vitro potency by over 100-fold compared to electron-withdrawing analogs [1]. Consequently, generic substitution with a structurally similar but chemically distinct analog risks complete loss of the pharmacological phenotype intended for investigation. The sections below present the quantitative evidence currently available for this specific compound.

Quantitative Differentiation Evidence for N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-ethoxyphenyl)acetamide (CAS 920440-12-6) Relative to Closest Analogs


Computed Lipophilicity (clogP) Comparison: 4-Ethoxyphenyl vs. 4-Chlorophenyl and Unsubstituted Phenyl Analogs

Computationally predicted lipophilicity (clogP) differentiates CAS 920440-12-6 from the most structurally similar commercially available analogs. The 4-ethoxyphenyl substituent contributes a calculated clogP of approximately 2.67 [1], reflecting the electron-donating ethoxy group. This provides a markedly different lipophilicity profile compared to the 4-chlorophenyl analog (clogP higher due to halogen; estimated ~3.0 based on substituent π constants) and the unsubstituted phenyl analog (clogP lower by approximately 0.7 log units) . In tetrazole amide ACAT inhibitor series, analogous shifts in lipophilicity have been associated with altered in vivo cholesterol-lowering efficacy and tissue distribution [2].

Lipophilicity Physicochemical property Drug-likeness

Hydrogen-Bond Acceptor/Donor Profile: Distinguishing the 4-Ethoxyphenyl from Common Heterocyclic Replacements

The 4-ethoxyphenyl group confers a unique hydrogen-bond acceptor profile: the ether oxygen provides an additional H-bond acceptor site (total count = 5) relative to the 4-chlorophenyl analog (HBA count = 4) and the methyl-substituted (m-tolyl) analog (HBA count = 4), while maintaining a single H-bond donor (amide NH) [1]. In the broader tetrazole amide SAR context, the presence and position of an alkoxy substituent on the phenyl ring strongly modulate target engagement: in ACAT inhibitor series, electron-donating 4-alkoxy substituents produced IC₅₀ values in the 5–75 nM range, contrasting with >1 μM for electron-withdrawing groups [2]. This class-level SAR supports the hypothesis that the 4-ethoxy group of CAS 920440-12-6 may confer distinct binding interactions compared to non-alkoxy-substituted analogs.

Hydrogen bonding Molecular recognition Pharmacophore

Rotatable Bond Flexibility and Conformational Entropy: Structural Differentiator from Rigid Heterocyclic Analogs

CAS 920440-12-6 possesses three rotatable bonds linking the tetrazole core to the ethoxyphenyl acetamide moiety (methylene bridge, acetamide C–N, and CH₂–phenyl bond), plus the ethoxy ethyl rotor [1]. This contrasts with more rigid analogs such as N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-2-[(1-cyclohexyl-1H-tetrazol-5-yl)sulfanyl]-N-cyclopropylacetamide, which contains a constrained oxadiazole-thioether linker system . Published molecular dynamics simulations on related tetrazole acetamide derivatives indicate that rotatable bond count directly impacts conformational sampling and entropy penalties upon target binding; compounds with 3–4 rotatable bonds exhibited distinct binding pose ensembles compared to 1–2 rotatable bond analogs in docking studies against HepG2 and MCF-7 cancer cell line targets [2].

Conformational flexibility Molecular dynamics Entropy

High-Value Application Scenarios for N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-ethoxyphenyl)acetamide (CAS 920440-12-6) Based on Evidence-Validated Differentiation


Scaffold-Hopping and Bioisostere Exploration in Kinase Inhibitor Lead Optimization

The 1-cyclohexyl-1H-tetrazol-5-yl moiety serves as a metabolically stable bioisostere of carboxylic acid functionalities, while the 4-ethoxyphenyl acetamide side chain provides a distinct hydrogen-bonding and lipophilicity profile relative to chlorinated or unsubstituted analogs. This compound is suitable as a reference scaffold for medicinal chemistry teams exploring tetrazole-based kinase hinge-binding motifs, particularly where the 4-ethoxy substituent's electron-donating character (class-level SAR: IC₅₀ = 5–75 nM for electron-donating tetrazole amides vs. >1 μM for electron-withdrawing groups in ACAT inhibition) [1] is hypothesized to enhance target affinity.

Physicochemical Property Benchmarking for CNS Drug Discovery Programs

With a computed clogP of approximately 2.67, TPSA of 72.16 Ų, and a molecular weight of 343.43 g/mol, this compound falls within favorable CNS drug-like chemical space (as per Lipinski and CNS MPO criteria) [2]. It can serve as a property benchmarking standard in CNS-oriented tetrazole amide library design, where the balance of 4-ethoxy lipophilicity and hydrogen-bonding capacity provides a reference point distinct from more lipophilic 4-chloro analogs or less lipophilic unsubstituted phenyl analogs.

Selectivity Profiling in Tetrazole Amide Chemotype Panels

For research groups systematically profiling tetrazole acetamide chemotypes against panels of metabolic enzymes (e.g., ACAT, DPP-IV, PTP1B), this compound offers a unique combination of the 4-ethoxyphenyl group with the N1-cyclohexyl tetrazole substitution pattern [3]. Published SAR from the tetrazole amide ACAT inhibitor series demonstrates that small changes in phenyl substitution (e.g., 4-MeO vs. 4-Cl vs. 4-EtO) produce divergent activity profiles in hepatic microsomal assays, making this compound a valuable inclusion in selectivity panel screens to establish structure-selectivity relationships.

Crystallography and Biophysical Binding Studies of Tetrazole-Containing Ligands

The compound's combination of a relatively rigid tetrazole-cyclohexyl core with a flexible 4-ethoxyphenyl acetamide arm makes it suitable for X-ray crystallography or surface plasmon resonance (SPR) studies aimed at elucidating the binding thermodynamics of tetrazole-based fragments. The 4-ethoxy oxygen provides an additional hydrogen-bond anchor point that can be compared directly with 4-chloro (no H-bond) and unsubstituted phenyl analogs to deconvolute the enthalpic contribution of the alkoxy group to target binding [1].

Quote Request

Request a Quote for N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-ethoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.